![molecular formula C8H13Cl2N3S B3107416 [(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride CAS No. 1609408-00-5](/img/structure/B3107416.png)
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride
Overview
Description
This compound, also known as 2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride, is a chemical substance with the molecular weight of 268.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3S.2ClH/c1-6-7(2)13-9-11-8(3-4-10)5-12(6)9;;/h5H,3-4,10H2,1-2H3;2*1H . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 268.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Scientific Research Applications
Heterocyclic Amines in Cancer Research
Research has indicated the involvement of food-derived heterocyclic amines (HAs) in mammary gland cancer through dietary exposure. These compounds, formed during the cooking process of meats, have shown to produce DNA adducts in the mammary gland after metabolic activation, suggesting their potential etiologic role in human breast cancer. This highlights the importance of understanding the biological activity of heterocyclic compounds, including those related to the specified compound, in cancer research (Snyderwine, 1994).
Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles
Imidazo[2,1-b]thiazole derivatives have been extensively studied for their diverse pharmacological activities. These compounds are part of numerous therapeutic agents and have been investigated for the development of new derivatives exhibiting a wide range of biological activities. This suggests that derivatives of imidazo[2,1-b]thiazoles, possibly including “[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride”, could have significant applications in medicinal chemistry and drug development (Shareef et al., 2019).
Mutagenic Activity of Heterocyclic Aromatic Amines
The formation of heterocyclic aromatic amines (HAAs) during the cooking of protein-rich foods and their mutagenic and carcinogenic potentials have been critically reviewed. Despite their potent activity in vitro, the relevance of HAAs, including those structurally related to the specified compound, to human health and cancer etiology remains to be fully understood. This area of research emphasizes the need for further investigation into the biological significance and health implications of heterocyclic compounds (Stavric, 1994).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S.2ClH/c1-5-6(2)12-8-10-7(3-9)4-11(5)8;;/h4H,3,9H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSONFIOYINNQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)CN)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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